molecular formula C24H19N5O3 B14925271 6-(4-methoxyphenyl)-1-methyl-N-[4-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-1-methyl-N-[4-(1,2-oxazol-5-yl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14925271
M. Wt: 425.4 g/mol
InChI Key: PCCPEHHTBPLUOA-UHFFFAOYSA-N
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Description

N~4~-[4-(5-ISOXAZOLYL)PHENYL]-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazolo[3,4-b]pyridine core, which is a fused bicyclic ring system, and is substituted with isoxazolyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-(5-ISOXAZOLYL)PHENYL]-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the condensation of appropriate hydrazines with pyridine derivatives under acidic or basic conditions.

    Introduction of the Isoxazolyl Group: The isoxazole ring can be introduced via cyclization reactions involving nitrile oxides and alkenes.

    Substitution with Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions where the methoxyphenyl group is introduced onto the pyrazolo[3,4-b]pyridine core.

    Final Assembly: The final compound is obtained by coupling the intermediate products through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N~4~-[4-(5-ISOXAZOLYL)PHENYL]-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings or the pyrazolo[3,4-b]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N~4~-[4-(5-ISOXAZOLYL)PHENYL]-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of N4-[4-(5-ISOXAZOLYL)PHENYL]-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole Derivatives: Compounds like 4-phenyl-5-(4-piperidyl)-3-isoxazolols, which have similar structural features and biological activities.

    Pyrazolo[3,4-b]pyridine Derivatives: Other derivatives with different substituents on the pyrazolo[3,4-b]pyridine core, such as 6-amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde.

Uniqueness

N~4~-[4-(5-ISOXAZOLYL)PHENYL]-6-(4-METHOXYPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. The presence of both isoxazolyl and methoxyphenyl groups on the pyrazolo[3,4-b]pyridine core provides a distinct chemical profile that can be exploited for various applications in medicinal chemistry and beyond.

Properties

Molecular Formula

C24H19N5O3

Molecular Weight

425.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-1-methyl-N-[4-(1,2-oxazol-5-yl)phenyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H19N5O3/c1-29-23-20(14-25-29)19(13-21(28-23)15-5-9-18(31-2)10-6-15)24(30)27-17-7-3-16(4-8-17)22-11-12-26-32-22/h3-14H,1-2H3,(H,27,30)

InChI Key

PCCPEHHTBPLUOA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)C5=CC=NO5

Origin of Product

United States

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